Phosphonic acid, [(2R)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester
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Overview
Description
Phosphonic acid, [(2R)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a diethyl ester and an amino group attached to a 4-chlorophenyl ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(2R)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate amino alcohol under controlled conditions. One common method is the Kabachnik-Fields reaction, which involves the condensation of diethyl phosphite with an aldehyde and an amine . The reaction is usually carried out in the presence of a catalyst such as a Lewis acid or a base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(2R)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted amino phosphonates .
Scientific Research Applications
Phosphonic acid, [(2R)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential as a bioisostere in drug design, mimicking the behavior of natural phosphates.
Medicine: Research explores its use as a potential therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, [(2R)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes that utilize phosphate groups, thereby affecting various biochemical processes. Its ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, [(2R)-2-amino-2-(4-nitrophenyl)ethyl]-, diethyl ester
- Phosphonic acid, [(2R)-2-amino-2-(4-methylphenyl)ethyl]-, diethyl ester
Uniqueness
Phosphonic acid, [(2R)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
827321-03-9 |
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Molecular Formula |
C12H19ClNO3P |
Molecular Weight |
291.71 g/mol |
IUPAC Name |
(1R)-1-(4-chlorophenyl)-2-diethoxyphosphorylethanamine |
InChI |
InChI=1S/C12H19ClNO3P/c1-3-16-18(15,17-4-2)9-12(14)10-5-7-11(13)8-6-10/h5-8,12H,3-4,9,14H2,1-2H3/t12-/m0/s1 |
InChI Key |
VUISPAKPSACZCH-LBPRGKRZSA-N |
Isomeric SMILES |
CCOP(=O)(C[C@@H](C1=CC=C(C=C1)Cl)N)OCC |
Canonical SMILES |
CCOP(=O)(CC(C1=CC=C(C=C1)Cl)N)OCC |
Origin of Product |
United States |
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